molecular formula C7H17NO2 B13071354 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol

3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol

Cat. No.: B13071354
M. Wt: 147.22 g/mol
InChI Key: WZYLLJXNSFOTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol is an organic compound with the molecular formula C7H17NO2. It is a colorless liquid with a molecular weight of 147.22 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways by influencing the levels of intracellular messengers such as cyclic AMP (cAMP) or calcium ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol is unique due to its specific ether linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)oxypropan-1-ol

InChI

InChI=1S/C7H17NO2/c1-7(2,6-8)10-5-3-4-9/h9H,3-6,8H2,1-2H3

InChI Key

WZYLLJXNSFOTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCCCO

Origin of Product

United States

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